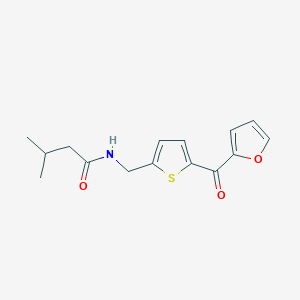
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-3-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-3-methylbutanamide is a useful research compound. Its molecular formula is C15H17NO3S and its molecular weight is 291.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-3-methylbutanamide, identified by its CAS number 1797859-92-7, is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C15H14N2O5S2, with a molecular weight of 366.4 g/mol. The structure includes a furan ring, a thiophene moiety, and an amide functional group, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄N₂O₅S₂ |
| Molecular Weight | 366.4 g/mol |
| CAS Number | 1797859-92-7 |
Antimicrobial Activity
Research indicates that compounds containing both furan and thiophene rings exhibit significant antimicrobial properties. A study on derivatives of furan and thiophene demonstrated their ability to inhibit bacterial growth, suggesting that this compound may share similar properties due to its structural components .
Anti-inflammatory Effects
Compounds with thiophene groups have been associated with anti-inflammatory activities. Investigations into related structures have shown that they can modulate inflammatory pathways, potentially making this compound effective in reducing inflammation in various models .
Cytotoxicity and Cancer Research
The compound's cytotoxic effects have been evaluated in cancer cell lines. Preliminary studies suggest that it may induce apoptosis in certain cancer cells, likely through the activation of specific signaling pathways. The exact mechanisms remain under investigation but may involve the modulation of cell cycle regulators .
Case Studies
- In Vitro Studies : In a study assessing the cytotoxic effects of similar compounds on breast cancer cells, it was found that derivatives with furan and thiophene groups significantly inhibited cell proliferation at concentrations ranging from 10 to 50 µM .
- Animal Models : Animal studies have shown that compounds with structural similarities to this compound exhibit reduced tumor growth in xenograft models, indicating potential as an anticancer agent .
The biological activity of this compound is likely attributed to:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in inflammatory processes and cancer progression.
- Receptor Modulation : The compound may interact with specific receptors that regulate cell proliferation and survival, contributing to its cytotoxic effects.
- Oxidative Stress Induction : It may enhance oxidative stress within cells, leading to apoptosis in cancer cells while sparing normal cells.
Propriétés
IUPAC Name |
N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-10(2)8-14(17)16-9-11-5-6-13(20-11)15(18)12-4-3-7-19-12/h3-7,10H,8-9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCRHIMFKVPXEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NCC1=CC=C(S1)C(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














